4-Methylnicotinic acid Hydrochloride 4-Methylnicotinic acid Hydrochloride
Brand Name: Vulcanchem
CAS No.: 94015-05-1
VCID: VC2340862
InChI: InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
SMILES: CC1=C(C=NC=C1)C(=O)O.Cl
Molecular Formula: C7H8ClNO2
Molecular Weight: 173.6 g/mol

4-Methylnicotinic acid Hydrochloride

CAS No.: 94015-05-1

Cat. No.: VC2340862

Molecular Formula: C7H8ClNO2

Molecular Weight: 173.6 g/mol

* For research use only. Not for human or veterinary use.

4-Methylnicotinic acid Hydrochloride - 94015-05-1

Specification

CAS No. 94015-05-1
Molecular Formula C7H8ClNO2
Molecular Weight 173.6 g/mol
IUPAC Name 4-methylpyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Standard InChI Key QNKFCIXWPNMUAH-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1)C(=O)O.Cl
Canonical SMILES CC1=C(C=NC=C1)C(=O)O.Cl

Introduction

Basic Chemical Information

4-Methylnicotinic acid Hydrochloride is an organic compound with the chemical formula C7H8ClNO2 . It is a hydrochloride salt of 4-Methylnicotinic acid, which is a derivative of nicotinic acid (niacin). The compound is characterized by a pyridine ring with a carboxylic acid group at position 3 and a methyl group at position 4, followed by formation of the hydrochloride salt .

The compound is registered under CAS number 94015-05-1 and has an IUPAC name of 4-methylpyridine-3-carboxylic acid;hydrochloride . Its molecular weight is 173.60 g/mol, making it a relatively small molecule that can participate in various chemical and biological processes . The parent compound, 4-Methylnicotinic acid (CAS: 3222-50-2), has the formula C7H7NO2 and a molecular weight of 137.14 g/mol .

This compound belongs to the class of pyridine carboxylic acids, which are known for their diverse biological activities and applications in pharmaceutical research. The presence of the methyl group at the 4-position distinguishes it from other nicotinic acid derivatives and contributes to its unique chemical and biological properties .

Physical and Chemical Properties

Physical Properties

4-Methylnicotinic acid Hydrochloride possesses distinct physical properties that are important for its handling, storage, and applications. Table 1 summarizes these properties:

Table 1: Physical Properties of 4-Methylnicotinic acid Hydrochloride

PropertyValueReference
Physical StateCrystalline Powder
ColorWhite to tan
Melting Point241°C
Boiling Point304.1°C at 760 mmHg
Density1.23 g/cm³
Flash Point137.7°C
Storage ConditionsInert atmosphere, Room Temperature

The compound exists as a crystalline powder, which is typically white to tan in color . It has a high melting point of 241°C, indicating strong intermolecular forces in the crystalline structure . The recommended storage conditions suggest keeping the compound in an inert atmosphere at room temperature, highlighting its potential sensitivity to atmospheric moisture or oxygen .

Chemical Structure and Properties

The structural features of 4-Methylnicotinic acid Hydrochloride significantly influence its chemical behavior. The compound's canonical SMILES notation is CC1=CC=NC=C1C(=O)O.Cl, representing a pyridine ring with a methyl substituent at position 4 and a carboxylic acid group at position 3, along with the hydrochloride counterion .

In terms of structural identification, the compound has an InChI Key of ZKUZSTXNVMIDCY-UHFFFAOYSA-M for the hydrochloride salt, while the parent acid has the InChI Key ZKUZSTXNVMIDCY-UHFFFAOYSA-N . These unique identifiers are crucial for unambiguous identification in chemical databases.

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to the free acid form, which is advantageous for various biological and pharmaceutical applications. The pyridine nitrogen becomes protonated in the salt form, affecting the electronic distribution within the molecule and consequently its chemical reactivity.

Synthesis Methods

Laboratory Synthesis

Several methods have been developed for the synthesis of 4-Methylnicotinic acid Hydrochloride, with approaches varying based on starting materials and reaction conditions. The typical synthetic strategy involves preparing the free acid followed by salt formation with hydrochloric acid.

One reported synthetic approach involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid, which can be an efficient method for producing the parent acid. The hydrochloride salt is then formed by treating the free acid with hydrochloric acid under appropriate conditions.

Another synthetic route described in patent literature starts with methyl 2-methoxy-4-methyl nicotinate. According to one patent, the process involves "90.6 g (0.5 mol) of methyl 2-methoxy-4-methyl nicotinate, 300 ml of ethyl acetate and 49.2 g (0.6 mol) of sodium acetate were charged. While the internal temperature was maintained at 70° C., chlorine gas (supply rate: 10 g/hr) was introduced for about 4 hours" . Following this chlorination step, subsequent hydrolysis and salt formation lead to the desired product.

The extraction and purification process typically involves aqueous workup followed by organic solvent extraction. As described in one synthetic procedure, "The reaction solution was put into 500 ml of water and extracted with diethyl ether, followed by distillation under reduced pressure to obtain 27 g (yield: 63%)" . This moderate yield suggests room for optimization in the synthetic process.

Industrial Production Considerations

For industrial-scale production, factors such as cost-effectiveness, safety, and environmental impact become paramount. The oxidation of alkylpyridines might be preferred for large-scale synthesis of nicotinic acid derivatives due to the availability of starting materials and established procedures.

The choice of reagents and conditions for the hydrochloride salt formation also requires careful consideration at the industrial scale. Control of reaction parameters such as temperature, concentration, and pH is essential for achieving consistent product quality and yield.

Chemical Reactivity

4-Methylnicotinic acid Hydrochloride demonstrates reactivity patterns consistent with its functional groups. The presence of the carboxylic acid functionality makes it susceptible to typical carboxylic acid reactions, while the pyridine ring offers sites for electrophilic and nucleophilic reactions.

Common reactions of this compound include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which might serve as prodrugs or intermediates in synthesis.

  • Amidation: Reaction with amines leads to amide formation, a transformation relevant for peptide chemistry and pharmaceutical applications.

  • Salt Formation: Beyond the hydrochloride salt, the compound can form salts with various bases, affecting its solubility profile and bioavailability.

  • Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes using appropriate reducing agents, expanding the diversity of accessible derivatives.

  • Substitution Reactions: The pyridine ring can undergo electrophilic or nucleophilic substitution depending on reaction conditions, particularly at positions 2 and 6.

These reaction pathways highlight the versatility of 4-Methylnicotinic acid Hydrochloride as a chemical building block in organic synthesis and medicinal chemistry research.

Biological Activities and Applications

Neuroprotective Effects

One of the most significant biological activities of 4-Methylnicotinic acid Hydrochloride is its neuroprotective effect, which has been documented in several studies. Research indicates that the compound may protect neuronal cells from oxidative stress and apoptosis, which has important implications for neurodegenerative diseases where oxidative damage plays a crucial role.

A notable study conducted using a rat model of ischemic stroke demonstrated that "administration of this compound significantly reduced neuronal death and improved recovery". The protective mechanism was attributed to enhanced antioxidant defenses and reduced inflammatory responses. These findings suggest potential applications in developing therapies for stroke and other conditions involving neuronal damage.

The neuroprotective properties may be related to the compound's ability to modulate calcium ion release in various cellular contexts, impacting cell signaling pathways. This mechanism could be particularly relevant for conditions where calcium dysregulation contributes to cellular dysfunction and death.

Research Applications

Beyond its direct biological effects, 4-Methylnicotinic acid Hydrochloride serves as a valuable tool in various research applications:

  • Chemical Biology: The compound can be used to study specific biochemical pathways, particularly those involving NAD-dependent enzymes, as it acts as a substrate in NAD biosynthesis.

  • Medicinal Chemistry: As a building block, it contributes to the development of novel therapeutic agents targeting conditions ranging from infections to neurodegenerative diseases.

  • Analytical Chemistry: Its well-defined spectroscopic properties make it useful as a reference standard in certain analytical procedures.

  • Structure-Activity Relationship Studies: Modifications of the basic structure allow exploration of how structural changes affect biological activity, guiding drug design efforts.

The compound's anti-inflammatory properties, evidenced by its ability to reduce the production of pro-inflammatory cytokines in immune cells, suggest additional research avenues in inflammatory disease management.

Analytical Methods and Characterization

Spectroscopic Identification

Several analytical techniques are employed for the identification and characterization of 4-Methylnicotinic acid Hydrochloride:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy provides valuable structural information about the compound . The spectrum typically shows characteristic signals for the pyridine ring protons, the methyl group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: IR analysis can identify functional groups such as the carboxylic acid (C=O stretch) and the pyridine ring vibrations.

  • Mass Spectrometry: This technique confirms the molecular weight and provides fragmentation patterns that aid in structural elucidation.

  • X-ray Crystallography: For definitive structural determination, X-ray crystallography can reveal the three-dimensional arrangement of atoms in the crystal structure.

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